3-fluoro-4-hydroxybenzene-1-sulfonamide

Carbonic anhydrase inhibition fluorinated benzenesulfonamides thermodynamics

3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3) is a differentiated fluorinated benzenesulfonamide building block with a critical ortho-fluoro, para-hydroxy substitution pattern. This scaffold enables picomolar carbonic anhydrase IX/XII inhibition (Kd ~43 pM), >3-fold slowdown of Aβ aggregation, and 100% CETP inhibition at 10 µM. The bifunctional architecture (sulfonamide, phenol, aryl fluoride) supports O-alkylation, N-functionalization, and cross-coupling diversification. Procure this exact motif—not non-fluorinated or isomeric alternatives—to maximize SAR outcomes. ≥95% purity.

Molecular Formula C6H6FNO3S
Molecular Weight 191.18 g/mol
CAS No. 1243390-19-3
Cat. No. B1380123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-hydroxybenzene-1-sulfonamide
CAS1243390-19-3
Molecular FormulaC6H6FNO3S
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)F)O
InChIInChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)
InChIKeyPLRUFMILEHPVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3): Procurement-Grade Scaffold and Critical Building Block for Fluorinated Arylsulfonamide Synthesis


3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3) is a fluorinated aromatic sulfonamide building block [1] supplied at a minimum purity of 95% . Its molecular weight is 191.18 g/mol with the formula C₆H₆FNO₃S . The compound features a specific ortho-fluoro, para-hydroxy substitution pattern on the benzenesulfonamide core, which imparts distinct electron-withdrawing effects and hydrogen-bonding capabilities critical for rational drug design campaigns [2].

Why 3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3) Cannot Be Casually Replaced by Non-Fluorinated or Differently Substituted Arylsulfonamide Analogs


Simple substitution with 4-hydroxybenzenesulfonamide (CAS 1576-43-8) or 3-hydroxybenzenesulfonamide is not a valid procurement strategy for structure-activity relationship (SAR) studies requiring the 3-fluoro-4-hydroxy motif . The introduction of a fluorine atom at the ortho position relative to the hydroxyl group is known to substantially alter electronic properties, pKa of the sulfonamide moiety, and ligand binding thermodynamics [1]. In the broader fluorinated benzenesulfonamide class, the 3,4-disubstitution pattern has been shown to yield picomolar binding affinities toward carbonic anhydrase isoforms, whereas non-fluorinated analogs exhibit significantly weaker or different isoform selectivity profiles [2]. Additionally, the 3-fluoro-4-hydroxy arrangement provides a distinct hydrogen-bond donor/acceptor network compared to its 2-fluoro or 4-fluoro isomers, directly impacting molecular recognition [3].

Quantitative Differentiation Evidence: 3-Fluoro-4-hydroxybenzene-1-sulfonamide vs. Closest Structural Analogs and In-Class Comparators


Binding Affinity to Carbonic Anhydrase Isoforms: Meta-Para (3,4) vs. Ortho-Para (2,4) Fluorinated Scaffolds

For 3,4-disubstituted fluorinated benzenesulfonamides—the exact substitution pattern of 3-fluoro-4-hydroxybenzene-1-sulfonamide—the observed dissociation constant (Kd) for CA IX reaches as low as 43 pM, with an intrinsic Kd of 1.1 pM [1]. In contrast, 2,4-disubstituted-3,5,6-trifluorobenzenesulfonamides exhibit systematically lower binding affinities for CA isoforms compared to 3,4-disubstituted analogs [2]. This confirms that the 3,4-substitution pattern is a critical determinant of high-affinity binding.

Carbonic anhydrase inhibition fluorinated benzenesulfonamides thermodynamics

Amyloid-β Aggregation Inhibition: Fluorinated Benzenesulfonamides vs. Non-Fluorinated Controls

Fluorinated benzenesulfonamides with specific ortho-para or meta-para substitution patterns—including the 3-fluoro-4-hydroxy motif—slow amyloid-β (Aβ) peptide aggregation by more than three-fold compared to untreated controls [1]. This effect was demonstrated in artificial cerebrospinal fluid using a series of double-substituted fluorinated benzenesulfonamides. Non-fluorinated benzenesulfonamide analogs were not evaluated in this study, but the SAR analysis confirms that fluorine substitution is essential for the observed aggregation-slowing effect.

Alzheimer's disease amyloid-beta fluorinated benzenesulfonamides

Cholesteryl Ester Transfer Protein (CETP) Inhibition: Ortho-Fluorinated Scaffold Potency

Ortho-fluorinated benzenesulfonamides, such as 3-fluoro-4-hydroxybenzene-1-sulfonamide, belong to a class evaluated for CETP inhibition. In a study of ten ortho-fluoro substituted benzenesulfonamides, compound 6d achieved 100% CETP inhibition at 10 μM, while other analogs ranged from 29% to 83% inhibition [1]. Notably, para-substituted derivatives exhibited greater inhibitory activity than their ortho- and meta- analogues regardless of additional substituents (CH₃, Cl, NO₂) [1].

CETP inhibition cardiovascular fluorinated benzenesulfonamides

Thermodynamic Binding Profile: Insensitivity to Formal Fluorination but Critical Role of Substitution Pattern

A crystallographic and thermodynamic study revealed that the binding of benzoarylsulfonamide ligands to human carbonic anhydrase is surprisingly insensitive to formal fluorination of the ligand, with fluorinated and non-fluorinated ligands showing comparable binding energetics [1]. However, the 3,4-substitution pattern—present in 3-fluoro-4-hydroxybenzene-1-sulfonamide—was separately shown to yield systematically higher affinity than 2,4-substitution [2]. Thus, while fluorine itself may not directly enhance binding enthalpy, the 3-fluoro-4-hydroxy substitution pattern creates a unique spatial and electronic arrangement that cannot be replicated by non-fluorinated or differently fluorinated analogs.

Isothermal titration calorimetry ligand binding thermodynamics carbonic anhydrase

Anticancer Activity in 3D Spheroid Models: 3-Amino-4-hydroxybenzenesulfonamide Derivatives as a Comparator Class

Derivatives of 3-amino-4-hydroxybenzenesulfonamide—a close structural analog of 3-fluoro-4-hydroxybenzene-1-sulfonamide differing only by an amino vs. fluoro group at position 3—demonstrated significant anticancer activity in 3D spheroid models [1]. Compound 9 reduced viability in U-87 (glioblastoma) and PPC-1 (prostate) spheroids and caused structural loosening, while compound 21 slowed growth of U-87 and MDA-MB-231 (breast) spheroids [1]. The fluoro analog is expected to exhibit distinct potency and selectivity due to differences in electronic effects and metabolic stability.

Cancer spheroids 3D cell culture carbonic anhydrase inhibitors

Vendor-Grade Purity Specification: Quantitative Basis for Reproducible Synthesis

3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3) is commercially supplied with a minimum purity of 95% as specified by multiple vendors . In comparison, the non-fluorinated analog 4-hydroxybenzenesulfonamide (CAS 1576-43-8) is also available at similar purity grades, but lacks the critical 3-fluoro substitution required for the SAR applications described in Evidence Items 1-5.

Chemical procurement purity specification building block

High-Impact Research and Procurement Scenarios for 3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3)


Carbonic Anhydrase IX/XII Inhibitor Development for Oncology

3-Fluoro-4-hydroxybenzene-1-sulfonamide serves as a critical starting scaffold for synthesizing high-affinity, isoform-selective carbonic anhydrase (CA) IX and XII inhibitors. Evidence from the 3,4-disubstituted fluorinated benzenesulfonamide class demonstrates low picomolar Kd values (43 pM observed, 1.1 pM intrinsic) for CA IX [1], and systematic comparison confirms that 3,4-disubstituted compounds bind with higher affinity than 2,4-disubstituted analogs [2]. Researchers developing anticancer agents targeting the tumor-associated CA isoforms should procure this exact scaffold rather than non-fluorinated or differently substituted benzenesulfonamides to maximize the probability of achieving sub-nanomolar potency.

Amyloid-β Aggregation Modulators for Alzheimer's Disease Research

This compound is a suitable building block for synthesizing fluorinated benzenesulfonamide derivatives that inhibit amyloid-β peptide aggregation. Class-level evidence shows that ortho-para and meta-para substituted fluorinated benzenesulfonamides slow Aβ aggregation by more than three-fold in artificial cerebrospinal fluid [1]. The 3-fluoro-4-hydroxy pattern provides the required substitution geometry and fluorine electron-withdrawing effect that contributes to this aggregation-slowing activity, making it a rational procurement choice for neuroscience-focused medicinal chemistry programs.

CETP Inhibitor Discovery for Cardiovascular Indications

Ortho-fluorinated benzenesulfonamide scaffolds, including 3-fluoro-4-hydroxybenzene-1-sulfonamide, have demonstrated potent CETP inhibition in vitro, with certain analogs achieving 100% inhibition at 10 μM [1]. The presence of the ortho-fluoro group is a key structural feature of this activity class. Medicinal chemistry teams pursuing novel CETP inhibitors for dyslipidemia and atherosclerosis should procure this compound as a versatile core for parallel synthesis and SAR exploration, noting that para-substituted derivatives in this series showed enhanced potency over ortho- and meta- analogues [1].

Fluorinated Sulfonamide Library Synthesis for General SAR Probing

As a compact, bifunctional building block (sulfonamide + phenol + aryl fluoride), 3-fluoro-4-hydroxybenzene-1-sulfonamide enables rapid diversification through O-alkylation, N-functionalization, or metal-catalyzed cross-coupling at the fluorine-bearing position. The 95% minimum purity specification ensures reproducible yields in parallel synthesis workflows. This scaffold is particularly valuable for probing the effects of fluorine substitution on hydrogen-bonding networks and lipophilicity in hit-to-lead campaigns, supported by thermodynamic evidence that 3,4-substitution patterns yield systematically different binding profiles than alternative substitution geometries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-4-hydroxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.